molecular formula C20H20FN3O3 B2402112 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1171636-63-7

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2402112
CAS No.: 1171636-63-7
M. Wt: 369.396
InChI Key: JOWDEXMXRDEDJJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and propoxy groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.

    Substitution reactions: The pyrazole ring is then functionalized with fluorophenyl, methoxyphenyl, and propoxy groups through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the substituted pyrazole with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(4-fluorophenyl)-N-(2-hydroxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-12-27-18-13-24(15-10-8-14(21)9-11-15)23-19(18)20(25)22-16-6-4-5-7-17(16)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWDEXMXRDEDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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